4-Bromo-N-(2-fluorobenzyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical and Medicinal Sciences
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.aiontosight.ai This core structure serves as a versatile scaffold in drug discovery and development, with derivatives exhibiting a wide array of biological activities. ontosight.ai The inherent stability and synthetic accessibility of the benzamide framework allow for systematic structural modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules.
Benzamide derivatives have been successfully developed into therapeutics for a range of conditions. Their applications include anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. researchgate.netresearchgate.netontosight.ai For instance, some N-substituted benzamides have been designed as antitumor agents, showing inhibitory activity against various cancer cell lines. researchgate.net Others have been investigated as tubulin inhibitors that target the colchicine (B1669291) binding site, a strategy for developing cancer therapeutics. acs.org Furthermore, certain benzamide derivatives are explored as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are implicated in neurological disorders and other diseases. nih.govtandfonline.com The broad utility of benzamides underscores their importance as privileged structures in medicinal chemistry. researchgate.net
Significance of Halogenated Benzamide Scaffolds in Molecular Design
The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into benzamide structures is a key strategy in modern molecular design. researchgate.net Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. ontosight.aiontosight.ai These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Fluorine, in particular, is frequently introduced to enhance metabolic stability and bioavailability due to the strength of the carbon-fluorine bond. ontosight.aicore.ac.uk It can also modulate the acidity of nearby functional groups and participate in favorable intermolecular interactions. Bromine, with its moderate electronegativity and polarizability, can improve binding affinity through the formation of halogen bonds with protein residues. researchgate.net The strategic placement of halogens on the benzamide scaffold allows for the precise tuning of electronic effects and steric properties, influencing how the molecule interacts with its biological target. researchgate.netjst.go.jpresearchgate.net This approach has been instrumental in the development of potent and selective inhibitors for various enzymes and receptors. researchgate.net
Historical Development and Evolution of Research on Fluorine and Bromine Substituted Benzamides
The exploration of halogenated organic compounds has a rich history, with their use in pharmaceuticals and agrochemicals steadily increasing over the past several decades. dcu.ie The deliberate incorporation of fluorine into bioactive molecules gained significant momentum in the mid-20th century, recognized for its unique ability to alter biological activity, often for the better. nih.gov The development of safer and more selective fluorinating agents has since made the synthesis of organofluorine compounds more accessible, leading to a "golden age" of fluorine chemistry. nih.gov
Similarly, research into brominated compounds has evolved. Initially used for their biocidal properties, the role of bromine in medicinal chemistry has become more nuanced. researchgate.net Scientists now leverage bromine's ability to form specific, directional interactions known as halogen bonds to enhance the binding potency and selectivity of drug candidates. researchgate.net The systematic study of isomeric series of chloro- and bromo-substituted benzamides has provided deep insights into structure-activity relationships and the influence of halogen placement on crystal packing and intermolecular interactions. dcu.ie This historical progression highlights a shift from broad-spectrum applications to a more rational, structure-based design of halogenated benzamides for specific therapeutic purposes.
Rationale for Academic Investigation of 4-Bromo-N-(2-fluorobenzyl)benzamide
The specific structure of this compound combines several features of interest for academic and industrial research. The benzamide core provides a well-established and synthetically tractable platform. The molecule is di-halogenated, featuring both a bromine and a fluorine atom, allowing for the study of their combined electronic and steric influences.
The rationale for investigating this particular compound stems from the systematic exploration of chemical space around the benzamide scaffold. By synthesizing and characterizing derivatives with varied substitution patterns, researchers aim to:
Understand the interplay between different halogen substituents on molecular conformation and properties.
Probe the structure-activity relationships of halogenated benzamides in various biological assays.
Develop novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic properties for use in drug discovery or as tools for chemical biology.
Contribute to the fundamental understanding of non-covalent interactions, such as hydrogen and halogen bonding, which are critical in crystal engineering and ligand-receptor binding. jst.go.jpmdpi.com
The synthesis of this compound is typically achieved through the coupling of 4-bromobenzoic acid (or its activated derivative) with 2-fluorobenzylamine (B1294385). The resulting compound serves as a valuable molecular probe and a potential building block for more complex chemical structures.
Below are the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₀BrFNO |
| Molecular Weight | 308.14 g/mol |
| CAS Number | 895366-03-7 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11BrFNO |
|---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
4-bromo-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11BrFNO/c15-12-7-5-10(6-8-12)14(18)17-9-11-3-1-2-4-13(11)16/h1-8H,9H2,(H,17,18) |
InChI Key |
HQOOGMOFLRJLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 4 Bromo N 2 Fluorobenzyl Benzamide and Its Analogues
Established Synthetic Routes for Benzamide (B126) Core Formation
The formation of the amide bond is a fundamental transformation in organic synthesis, and several reliable methods are employed for the preparation of N-substituted benzamides like 4-Bromo-N-(2-fluorobenzyl)benzamide.
Amidation Reactions and Coupling Reagents
The most common approach to forming the benzamide core is through the coupling of a carboxylic acid and an amine. This reaction is typically facilitated by a coupling reagent to activate the carboxylic acid. A variety of coupling reagents are available, each with its own advantages. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), are effective for this transformation. sonar.ch Another common coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming an acylimidazole intermediate. researchgate.net
The choice of coupling reagent can be influenced by the specific substrates and desired reaction conditions. For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful method for C-N bond formation in amide synthesis, offering high functional group tolerance and mild reaction conditions. beilstein-journals.orgsyr.edu The use of ligands like Xantphos in these reactions is often crucial for achieving good yields. beilstein-journals.org
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Abbreviation | Key Features |
| Dicyclohexylcarbodiimide | DCC | Widely used, often with DMAP. sonar.ch |
| 1,1'-Carbonyldiimidazole | CDI | Forms a reactive acylimidazole intermediate. researchgate.net |
| Palladium Acetate/Xantphos | Pd(OAc)₂/Xantphos | Used in catalytic cross-coupling reactions. beilstein-journals.org |
Condensation Procedures for N-Substituted Benzamides
Direct condensation of a carboxylic acid and an amine without a coupling reagent is also possible, though it often requires harsh conditions such as high temperatures. rsc.org Acid-catalyzed condensation represents another route. For example, the condensation of benzamide with glyoxal (B1671930) can be achieved using an acid catalyst like hydrochloric acid or p-toluenesulfonic acid. mdpi.com
Alternative starting materials can also be employed. For instance, acyl halides can react with amines under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen halide formed. syr.edu Furthermore, the arylation of isonitriles with diaryliodonium salts under photoredox conditions presents a modern approach to synthesizing N-substituted benzamides. beilstein-journals.org
Regioselective Introduction of Halogen Substituents
The precise placement of halogen atoms on both the benzamide and benzyl (B1604629) portions of the molecule is critical for modulating its biological activity.
Bromination Methodologies at the Benzamide Ring
Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto the benzamide ring. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a benzamide, the amide group is an ortho-, para-director. To achieve high regioselectivity, specific brominating agents and conditions are employed. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in conjunction with a catalyst or a specific solvent system to enhance selectivity. nih.gov Tribromoisocyanuric acid (TBCA) has also been reported as an efficient and highly regioselective brominating agent for activated aromatic rings. researchgate.net
Table 2: Reagents for Regioselective Bromination
| Reagent | Abbreviation | Notes |
| N-Bromosuccinimide | NBS | Widely used, can be tuned for selectivity. nih.gov |
| Tribromoisocyanuric Acid | TBCA | Highly regioselective for activated rings. researchgate.net |
Fluorination Strategies on the Benzyl Moiety
Introducing a fluorine atom onto the benzyl group requires different strategies. Direct C-H fluorination has become an area of intense research. ucl.ac.uk One approach involves the use of a directing group to guide the fluorinating agent to the desired position. For example, copper-catalyzed fluorination of C-H bonds can be achieved with the assistance of a directing group. nih.gov Palladium-catalyzed methods have also been developed for the ortho-fluorination of benzoic acid derivatives. beilstein-journals.org
Electrophilic fluorinating reagents like Selectfluor are also widely used. beilstein-journals.org These reactions can be catalyzed by transition metals or proceed through radical pathways. beilstein-journals.orgacs.org The choice of method depends on the specific substrate and the desired regioselectivity.
Derivatization Pathways and Chemical Modifications of this compound
Once the core structure of this compound is synthesized, it can be further modified to explore structure-activity relationships. The bromine atom on the benzamide ring is a versatile handle for a variety of cross-coupling reactions. For instance, it can be subjected to metal-halogen exchange followed by trapping with an electrophile to introduce new functional groups. nih.gov
The amide bond itself can also be a site for modification, although this is less common. Photocatalytic methods have been developed for the modification of benzamides at their N-alkyl fragments, including intramolecular cyclization and intermolecular C-H arylation. rsc.org Furthermore, the aromatic rings can undergo further electrophilic substitution reactions, depending on the existing substitution pattern.
The development of diverse synthetic routes and derivatization strategies is crucial for the exploration of the chemical space around this compound and the discovery of new analogues with potentially enhanced biological properties.
Strategies for Further Substitution on Aromatic Rings
The two aromatic rings of this compound offer multiple sites for further functionalization. The bromine atom on the benzoyl moiety serves as a convenient handle for cross-coupling reactions, while both aromatic systems are subject to electrophilic and nucleophilic substitution, guided by the electronic nature of the existing substituents.
One of the most powerful methods for modifying the 4-bromobenzamide (B181206) ring is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, allows for the substitution of the bromine atom with a variety of alkyl, aryl, or heteroaryl groups. This reaction typically involves an organoboron reagent (such as a boronic acid or ester) and a palladium catalyst, offering a robust way to create new carbon-carbon bonds. This strategy has been used to introduce substituents like -F or -NO₂ at the benzamide or phenyl ring of analogous compounds.
Beyond cross-coupling, standard electrophilic aromatic substitution reactions can introduce functional groups like nitro (–NO₂) or sulfonic acid (–SO₃H) onto the rings. youtube.com The directing effects of the existing substituents play a crucial role in determining the position of the new group. The amide linkage is an activating, ortho-, para-directing group for the benzoyl ring (though the deactivating effect of the carbonyl moderates this), while the fluorine atom on the benzyl ring is a deactivating, ortho-, para-director. youtube.com For example, nitration of the benzamide ring would likely be directed to the positions ortho to the amide group, although steric hindrance could influence the outcome. A related transformation involves the reduction of a pre-installed nitro group to an amine, as demonstrated in the synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide from its nitro precursor using iron in acetic acid. prepchem.com
The following table summarizes key substitution strategies on the aromatic rings of benzamide analogues.
| Reaction Type | Reagents/Catalyst | Substituent Introduced | Ring Modified | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst, Organoboron reagent | Alkyl, Aryl, Heteroaryl | 4-bromobenzamide | |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Benzamide/Benzyl | youtube.com |
| Reduction of Nitro Group | Fe, Acetic Acid | Amino (-NH₂) | Benzamide | prepchem.com |
| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | Benzamide/Benzyl | youtube.com |
Modifications at the Amide Nitrogen
The amide nitrogen atom provides another key site for structural diversification. The hydrogen atom on the nitrogen can be substituted through various reactions, most notably N-alkylation and N-arylation.
N-alkylation can be achieved by treating the parent amide with an alkyl halide in the presence of a base. This reaction introduces a third substituent onto the amide nitrogen, transforming the secondary amide into a tertiary amide. An example of this is the synthesis of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide, where a furan-containing alkyl group is attached to the nitrogen. smolecule.com This modification can significantly alter the molecule's conformation and hydrogen bonding capabilities.
Furthermore, the amide nitrogen can participate in coordination chemistry. In related 4-bromo-N-(carbamothioyl)benzamide derivatives, the loss of the N-H proton allows the nitrogen, along with the carbonyl oxygen and thiocarbonyl sulfur, to act as a ligand, forming complexes with metal ions like Nickel(II) and Copper(II). researchgate.net This demonstrates the potential for the amide nitrogen in this compound to engage in metal coordination, opening avenues for the development of novel metallodrugs or catalysts.
The table below details examples of modifications at the amide nitrogen.
| Modification Type | Reagents | Resulting Structure | Reference |
| N-Alkylation | Furan-2-ylmethyl halide, Base | Tertiary amide with furan (B31954) moiety | smolecule.com |
| Deprotonation & Metal Complexation | Metal Acetate (e.g., Ni(CH₃COO)₂) | N-metal coordinated complex | researchgate.net |
Introduction of Heterocyclic Moieties
Incorporating heterocyclic rings is a widely used strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore new chemical space. researchgate.netmdpi.com For this compound and its analogues, heterocycles can be introduced at various positions.
One common approach is to attach a heterocyclic ring directly to the amide nitrogen. For example, a pyrazole (B372694) ring has been introduced to create 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. Similarly, a furan ring can be linked via an N-alkyl group, as seen in 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide. smolecule.com
Alternatively, heterocyclic systems can be appended to the aromatic rings. This is often accomplished through coupling reactions where the bromine atom is substituted with a heterocyclic boronic acid or by building the heterocycle onto a pre-functionalized aromatic ring. Studies on related benzamides have shown the successful introduction of pyridine (B92270) and thiazole (B1198619) rings onto the benzamide core. acs.org For instance, a thiazole derivative was synthesized by first creating a bromomethyl ketone intermediate, which was then reacted with thioacetamide. acs.org Other complex derivatives have been synthesized incorporating piperazine (B1678402) and piperidine (B6355638) rings, which are common moieties in drug development. mdpi.com
The following interactive table illustrates various methods for introducing heterocyclic moieties.
| Heterocycle Introduced | Position of Introduction | Synthetic Method | Reference |
| Pyrazole | Amide Nitrogen | Condensation/Cyclization | |
| Furan | Amide Nitrogen (via alkyl linker) | N-Alkylation | smolecule.com |
| Pyridine | Benzamide Ring (C-5) | Suzuki-Miyaura Coupling | acs.org |
| Thiazole | Benzamide Ring | Hantzsch Thiazole Synthesis | acs.org |
| Piperazine/Piperidine | Phenyl Ring | Buchwald-Hartwig Amination | mdpi.com |
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of the synthetic reactions used to modify this compound is crucial for optimizing reaction conditions and predicting outcomes.
The amide bond formation itself, typically between a 4-bromobenzoyl chloride and 2-fluorobenzylamine (B1294385), proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond.
Electrophilic Aromatic Substitution , such as nitration or halogenation, involves the attack of the π-electrons of an aromatic ring on a strong electrophile (e.g., NO₂⁺). youtube.com This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity is governed by the directing effects of the substituents already on the ring. youtube.com
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and relies on a palladium catalyst. The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.
The Buchwald-Hartwig amination , used to form C-N bonds, follows a similar catalytic cycle with a palladium catalyst. It involves oxidative addition of the catalyst to the aryl bromide, coordination of the amine to the palladium center, deprotonation of the amine, and finally, reductive elimination to form the N-aryl product and regenerate the active catalyst. ethz.ch
Understanding these mechanisms allows chemists to rationally design synthetic routes to novel and complex analogues of this compound for various research applications.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo N 2 Fluorobenzyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For 4-Bromo-N-(2-fluorobenzyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is essential for unambiguous characterization.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and the 2-fluorobenzyl rings, the methylene (B1212753) (-CH₂-) protons, and the amide (NH) proton.
The aromatic protons on the 4-bromobenzoyl moiety would typically appear as two doublets in the downfield region (around 7.6-7.8 ppm) due to the electron-withdrawing effects of the bromine atom and the carbonyl group. The protons on the 2-fluorobenzyl group would present a more complex pattern due to spin-spin coupling with each other and with the neighboring fluorine atom. The amide proton (NH) would likely appear as a broad singlet or a triplet (due to coupling with the adjacent methylene protons), with its chemical shift being sensitive to solvent and concentration. The methylene protons (-CH₂-) would be expected to show a doublet, coupling with the amide proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (4-bromobenzoyl) | ~ 7.6 - 7.8 | Doublet |
| Aromatic (2-fluorobenzyl) | ~ 7.0 - 7.4 | Multiplet |
| Amide (NH) | Variable (broad singlet/triplet) | Broad s or t |
Note: The predicted values are based on the analysis of structurally similar compounds.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield, often in the range of 165-170 ppm.
The aromatic carbons would appear in the region of approximately 120-140 ppm. The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the heavy halogen atom. Similarly, the carbons in the 2-fluorobenzyl ring would show coupling with the fluorine atom (C-F coupling), which can be a useful diagnostic tool. The methylene carbon (-CH₂) would likely appear in the range of 40-50 ppm.
For the related compound N-benzylbenzamide, the carbonyl carbon appears at δ 167.5 ppm, and the aromatic carbons are observed between δ 127.1 and 138.2 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~ 165 - 170 |
| Aromatic (C-F) | ~ 158 - 162 (doublet) |
| Aromatic (C-Br) | ~ 125 - 130 |
| Aromatic (CH) | ~ 120 - 135 |
Note: The predicted values are based on the analysis of structurally similar compounds.
Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of the fluorine atom.
For the 2-fluorobenzyl group, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is dependent on the electronic environment. For fluorinated aromatic compounds, these shifts can be found over a wide range. In similar fluorinated benzamide structures, the fluorine chemical shifts have been observed in the range of δ -114 to -118 ppm. The coupling of the fluorine atom with adjacent protons would result in a complex multiplet for this signal, providing further structural confirmation.
Vibrational Spectroscopic Approaches
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, several key absorption bands would be expected. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and characteristic absorption, typically found in the region of 1640-1680 cm⁻¹.
The N-H bending vibration (Amide II band) would be observed around 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1200-1350 cm⁻¹ range. The presence of the C-Br and C-F bonds would give rise to absorptions in the fingerprint region (below 1000 cm⁻¹). For 4-bromobenzamide (B181206), characteristic IR peaks have been reported, which can serve as a reference. chemicalbook.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~ 3300 |
| C=O (Amide I) | Stretching | ~ 1640 - 1680 |
| N-H (Amide II) | Bending | ~ 1550 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | ~ 1450 - 1600 |
Note: The predicted values are based on general IR correlation tables and data for similar compounds.
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light-scattering technique. Non-polar bonds and symmetric vibrations often give strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.
For this compound, the aromatic ring vibrations would be expected to produce strong Raman signals. The symmetric stretching of the C=C bonds in the benzene (B151609) rings would be particularly prominent. Resonance Raman studies on benzamide have shown that the photodissociation dynamics have motions mainly along the benzene ring C=C stretch, the Ph-CO-NH₂ and ring benzene stretch, and the CCH in-plane bend. aip.orgnih.gov
The C-Br stretching vibration would also be expected to give a characteristic Raman signal at low wavenumbers. The amide C=O stretch is also observable in the Raman spectrum. While specific Raman data for the title compound is not available in the searched literature, studies on related benzamides provide a basis for predicting the key spectral features. researchgate.netesisresearch.org The analysis of the Raman spectrum, in conjunction with the IR spectrum, would provide a comprehensive vibrational profile of the molecule.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C=C Stretching | Strong, ~ 1600 |
| Amide C=O Stretching | Moderate, ~ 1650 |
| Aromatic Ring Breathing | Strong, ~ 1000 |
Note: The predicted values are based on general Raman correlation tables and data for similar compounds.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive molecular confirmation of synthetic compounds such as this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. This technique is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound (Molecular Formula: C₁₄H₁₁BrFNO), the theoretical exact mass can be calculated for its protonated form, [M+H]⁺. This calculated value is then compared against the experimentally determined mass from the HRMS instrument, often an Orbitrap or Time-of-Flight (TOF) analyzer. A close match between the theoretical and experimental values provides strong evidence for the compound's identity and elemental composition.
While specific experimental HRMS data for this compound is not widely published, the utility of the technique is well-documented for analogous benzamide structures. For instance, HRMS has been used to confirm the structures of various substituted benzamides, demonstrating its reliability in molecular formula determination rsc.orgsemanticscholar.org. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further supplement this data, offering insights into the compound's structural connectivity.
Table 1: Theoretical Mass Data for this compound
| Ion Formula | Isotope | Calculated Mass (Da) |
|---|---|---|
| [C₁₄H₁₁⁷⁹BrFNO+H]⁺ | ⁷⁹Br | 322.0030 |
| [C₁₄H₁₁⁸¹BrFNO+H]⁺ | ⁸¹Br | 324.0009 |
Solid-State Structural Elucidation
The three-dimensional arrangement of molecules in the solid state dictates many of a material's bulk properties. For complex organic molecules like this compound, understanding the crystal structure is key to comprehending its physical and chemical behavior.
Single-Crystal X-ray Diffraction Studies of Related Benzamides
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. Although a specific crystal structure for this compound is not publicly available, extensive research on structurally related benzamides provides a strong predictive framework for its likely solid-state conformation and packing.
Studies on fluorinated and brominated benzamides reveal common structural motifs. For example, the crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide was determined to crystallize in the Pn space group mdpi.com. Similarly, 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide crystallizes in the monoclinic P2₁/c space group rsc.org. These studies consistently determine key structural parameters such as bond lengths, bond angles, and torsion angles, which define the molecule's conformation. In many benzamides, an intramolecular hydrogen bond between the amide proton (N-H) and an ortho-substituent on an adjacent ring can stabilize a planar conformation nih.govnih.gov. The presence of the ortho-fluorine on the benzyl (B1604629) group in this compound makes it a candidate for such an intramolecular interaction.
Table 2: Crystallographic Data for Structurally Related Benzamides
| Compound | Space Group | Key Structural Feature(s) | Reference |
|---|---|---|---|
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Pn | 1D amide-amide H-bonds; C-H···F interactions | mdpi.com |
| 4-Bromo-N-(2-nitrophenyl)benzamide | P-1 | Intramolecular N-H···O H-bond; Br···Br interactions | nih.gov |
| 2-Bromo-N-(...)-benzamide | P2₁/c | N-H···O and C-H···O hydrogen bonds | rsc.org |
| 4-Bromo-N-phenylbenzamide | P2₁/c | Twisted conformation; N-H···O hydrogen bond chains | evitachem.com |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of benzamides is typically governed by a network of non-covalent interactions. The robust N-H···O=C hydrogen bond is a primary and highly predictable interaction, often leading to the formation of one-dimensional chains or centrosymmetric dimers evitachem.comnih.gov.
The presence of fluorine atoms introduces the possibility of C-H···F and F···F interactions, which, although weak, can collectively contribute to the stability of the crystal lattice acs.org. Furthermore, C-H···π and π-π stacking interactions between the aromatic rings are common in benzamide structures, further stabilizing the crystal packing rsc.org. The interplay of these varied intermolecular forces dictates the final crystal structure.
Polymorphism and Concomitant Polymorphism in Benzamide Structures
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com This phenomenon is of paramount importance in materials science and pharmaceuticals, as different polymorphs of the same compound can exhibit distinct physical properties. The benzamide functional group is well-known for its propensity to form polymorphs. The simplest member, benzamide itself, was one of the first molecules in which polymorphism was described, and it is now known to have at least three polymorphic forms. researchgate.net
Subtle changes in molecular structure, such as the introduction of substituents, can have a profound impact on the energetic landscape of crystallization, often leading to multiple accessible crystal forms. For example, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibits concomitant dimorphism, where two different crystal forms grow simultaneously from the same solution acs.org. Similarly, N-[(1S)-1-phenylethyl]benzamide displays conformational trimorphism, where three different polymorphs arise from variations in the rotation of the phenyl rings nih.gov.
Disorder within a crystal structure can also induce polymorphism. In the case of 3-fluoro-N-(3-fluorophenyl)benzamide, two concomitant polymorphs were identified, with the key difference being subtle variations in hydrogen bonding and weak C-H···F interactions, driven by positional disorder at the amide bridge acs.org. Given the conformational flexibility of the benzyl group and the various competing intermolecular interactions possible for this compound, the potential for polymorphism in this compound is significant.
Computational and Theoretical Investigations of 4 Bromo N 2 Fluorobenzyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic properties of compounds.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT, often with the B3LYP functional and a basis set like 6-31G(d,p), to optimize the molecular geometry of a compound in its ground state. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
Illustrative Data: Comparison of Experimental and Theoretical Geometrical Parameters for a Related Benzamide (B126) Derivative
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| Bond Length (Å) C=O | 1.225 | 1.230 |
| Bond Length (Å) C-N | 1.350 | 1.355 |
| Bond Angle (°) O=C-N | 122.5 | 122.3 |
| Dihedral Angle (°) | 35.0 | 34.8 |
| Note: This data is for an illustrative benzamide derivative and not 4-Bromo-N-(2-fluorobenzyl)benzamide. |
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a related compound, 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione, the HOMO-LUMO energy gap was calculated to be 4.24 eV, indicating good kinetic stability. Similar calculations for this compound would reveal its reactivity profile.
Illustrative Data: Calculated FMO Properties for a Related Benzamide Derivative
| Parameter | Energy (eV) |
| HOMO | -6.3324 |
| LUMO | -1.9424 |
| HOMO-LUMO Gap (ΔE) | 4.39 |
| Note: This data is for N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide and not this compound. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.
In benzamide derivatives, the oxygen atom of the carbonyl group typically shows a strong negative potential (red), making it a site for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the aromatic rings often exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction. An MEP map for this compound would highlight these reactive regions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies on this compound have been found, this technique would be invaluable for understanding its dynamic behavior, such as conformational changes and interactions with solvents or biological macromolecules. MD simulations could predict how the molecule behaves in different environments, providing insights into its solubility and transport properties.
In Silico Prediction of Conformational Preferences and Tautomerism
In silico methods are crucial for exploring the conformational landscape and potential tautomeric forms of a molecule. Conformational analysis helps to identify the most stable conformers of a molecule, which can influence its biological activity and physical properties. For benzamide derivatives, the rotation around the C-N amide bond and other single bonds can lead to different stable conformations.
Tautomerism, the interconversion of structural isomers, is also a possibility that can be investigated computationally. For this compound, amide-imidol tautomerism could be explored, although the amide form is generally much more stable. Computational calculations would determine the relative energies of different conformers and tautomers, predicting their populations at equilibrium.
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) play a critical role in the stabilization of molecular structures and in molecular recognition processes. These interactions include hydrogen bonds, van der Waals forces, and halogen bonds. Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions in crystal structures.
For similar molecules, Hirshfeld analysis has revealed the dominance of certain types of contacts. For example, in 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione, hydrogen contacts (O···H/H···O, C···H/H···C, and H···H) were found to be the most significant contributors to intermolecular interactions. A similar analysis for this compound would likely highlight the importance of N-H···O hydrogen bonds, as well as potential C-H···π and halogen bonding interactions involving the bromine and fluorine atoms.
Hydrogen Bonding Networks (N-H...O, C-H...O, C-H...F, N-H...F)
Hydrogen bonds are among the most significant interactions governing the crystal structures of benzamide derivatives. In this compound, several types of hydrogen bonds are anticipated to play a role in stabilizing the crystal lattice. The amide group (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O).
N-H...O Interactions: The most prevalent hydrogen bond in benzamide structures is the interaction between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically leads to the formation of well-defined supramolecular synthons, such as chains or dimers. iucr.orgmdpi.com In many benzamide derivatives, these N-H···O bonds are critical for lattice stabilization. For instance, in a related fluorinated benzamide, hydrogen bonds between the NH group and the carbonyl oxygen were found to be crucial for stabilizing the crystal lattice.
C-H...F and N-H...F Interactions: The presence of a fluorine atom on the benzyl (B1604629) ring introduces the possibility of C-H...F and N-H...F interactions. The electronegativity of fluorine allows it to act as a hydrogen bond acceptor. mdpi.com Intramolecular N-H...F bonds can influence molecular conformation, sometimes leading to the formation of five-membered rings that promote planarity within the molecule. mdpi.com Intermolecular C-H...F contacts can also contribute to the crystal packing, often forming cyclic hydrogen-bonded motifs. mdpi.com
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in this compound |
| N-H...O | Amide N-H | Carbonyl O | 2.8 - 3.1 | Primary contributor to supramolecular structure (chains/dimers) |
| C-H...O | Aromatic C-H | Carbonyl O | > 3.0 | Secondary stabilization of the crystal lattice |
| C-H...F | Aromatic/Aliphatic C-H | Fluorine | > 2.4 | Directional packing, potential for cyclic motifs |
| N-H...F | Amide N-H | Fluorine | Variable | Can be intramolecular, influencing conformation |
Halogen Bonding Interactions
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). In this compound, the bromine atom can participate in such interactions. The electron-withdrawing nature of the benzamide ring can create a region of positive electrostatic potential (a σ-hole) on the bromine atom, allowing it to interact with electron-rich atoms like oxygen or nitrogen from adjacent molecules.
In the crystal structures of other bromo-substituted aromatic compounds, Br...Br and other halogen-halogen interactions have been observed, contributing to the stability of the crystal packing. researchgate.net Similarly, interactions between the bromine atom and carbonyl oxygen (Br...O) or other nucleophiles would be anticipated in the solid state of the title compound.
Pi-Stacking and Van der Waals Interactions
The aromatic rings in this compound provide ample opportunity for π-stacking interactions. These can occur in several geometries, including face-to-face and edge-to-face (T-shaped) arrangements, contributing significantly to the cohesive energy of the crystal. The presence of substituents on the rings influences the nature and strength of these interactions.
| Interaction Type | Description | Expected Role in this compound |
| Pi-Stacking | Attraction between aromatic rings (face-to-face or edge-to-face). | Major contributor to crystal packing, forming columnar or herringbone motifs. |
| Van der Waals | Weak, non-specific attractive forces between all atoms. | Significant contribution to the overall lattice energy and crystal density. |
Crystal Structure Prediction Methodologies for Benzamide Derivatives
Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in materials science. Crystal Structure Prediction (CSP) methodologies combine computational searches for possible crystal packings with energy calculations to rank their stability.
For benzamide derivatives, CSP calculations often reveal a complex lattice energy landscape with multiple potential crystal structures (polymorphs) lying within a narrow energy range. acs.org These calculations typically involve:
Generating a large number of hypothetical crystal structures: This is done using various algorithms that explore different space groups and molecular orientations.
Calculating the lattice energy of each structure: This is performed using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). acs.org
Studies on benzamides have shown that substituting hydrogen with fluorine can significantly alter the lattice energy landscape. For example, CSP calculations on benzamide versus 2-fluorobenzamide (B1203369) revealed a much denser landscape for the former, suggesting that the fluorine substitution makes disorder less likely. acs.org This highlights the sensitivity of crystal packing to subtle changes in intermolecular interactions, which CSP methods aim to capture and predict. These computational approaches are invaluable for understanding polymorphism and for the rational design of crystalline materials with desired properties. acs.orgnih.gov
Exploration of Biological and Pharmacological Relevance: Mechanisms and Structure Activity Relationships
General Mechanisms of Action Associated with Benzamide (B126) Scaffolds
The benzamide core is a privileged scaffold in drug discovery, capable of interacting with a wide range of biological targets through several key mechanisms.
Enzyme Inhibition Mechanisms
Benzamide derivatives are well-known inhibitors of several enzyme families. Their mechanism often involves the benzamide moiety inserting into the active site of the enzyme, forming critical interactions that block substrate access or catalysis.
Histone Deacetylases (HDACs): The 2-aminobenzamide (B116534) group can chelate the zinc ion present in the active site of Class I HDACs, a mechanism analogous to that of hydroxamate-based inhibitors. nih.gov This interaction is a key determinant of their inhibitory activity. Additionally, some benzamide HDAC inhibitors exhibit a slow-on/slow-off binding mechanism, which can contribute to their potency and duration of action in reversing gene silencing. nih.gov
DNA Methyltransferases (DNMTs): Certain quinoline-based benzamide analogues act as potent inhibitors of DNMTs. nih.gov Molecular modeling suggests that specific moieties of the benzamide derivative are crucial for interacting with the enzyme's substrates and the protein itself, thereby blocking DNA methylation. nih.gov
Acetylcholinesterase (AChE) and β-Secretase (BACE1): Some novel benzamides have been designed as dual inhibitors of AChE and BACE1, enzymes implicated in Alzheimer's disease. mdpi.com One proposed mechanism of inhibition involves the ligand inducing a conformational change in the enzyme, which increases its stiffness and reduces the flexibility required for proper function. mdpi.com
Carbonic Anhydrases (CAs): Benzamides incorporating 4-sulfamoyl moieties have been shown to be effective inhibitors of various human carbonic anhydrase isoforms. nih.gov The sulfonamide group is a well-established zinc-binding group in CA inhibitors, and the benzamide portion of the molecule allows for further interactions within the active site cavity, influencing potency and isoform selectivity. nih.gov
Receptor Modulation Pathways
The benzamide scaffold is a common feature in ligands that modulate the activity of various G protein-coupled receptors (GPCRs) and ligand-gated ion channels.
Dopamine (B1211576) and Serotonin (B10506) Receptors: Substituted benzamides are known to act as antagonists at dopamine D2 and serotonin 5-HT2 receptors, and as agonists at 5-HT1a receptors, a profile associated with atypical antipsychotic agents. acs.org They can also exhibit antagonist activity at 5-HT4 receptors. researchgate.net
Gonadotropin Receptors: Benzamide compounds can act as negative allosteric modulators (NAMs) of the Follicle-Stimulating Hormone Receptor (FSHR) and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). frontiersin.org These NAMs bind to a site distinct from the endogenous hormone, leading to a blockade of intracellular signaling pathways, such as cAMP production. frontiersin.org
AMPA Receptors: A class of benzamide compounds known as ampakines act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the brain. mdpi.com By binding to an allosteric site, they can enhance glutamatergic neurotransmission without causing the excitotoxicity associated with direct agonists. mdpi.com
Nicotinic Acetylcholine Receptors (nAChRs): Benzamide analogues have been identified as negative allosteric modulators of human neuronal nAChRs. nih.gov These compounds inhibit receptor activity, and their selectivity for different nAChR subtypes can be tuned through structural modifications. nih.gov
Interference with Protein-Protein Interactions
The rigid nature of the benzamide scaffold makes it an excellent starting point for designing molecules that mimic protein secondary structures, such as α-helices, to disrupt protein-protein interactions (PPIs). whiterose.ac.ukresearchgate.net These interactions are often characterized by large, flat interfaces that are challenging to target with traditional small molecules.
Oligobenzamide scaffolds have been developed to present functional groups in a spatially defined manner, mimicking the presentation of key amino acid residues on one face of an α-helix. whiterose.ac.uk This strategy has been successfully applied to develop inhibitors of clinically relevant PPIs, including:
p53/hDM2: Inhibition of this interaction can stabilize the p53 tumor suppressor protein and is a major focus in cancer therapy. whiterose.ac.uk
Mcl-1/NOXA B: Disrupting this interaction can promote apoptosis in cancer cells. whiterose.ac.uk
The ability to disrupt such interactions opens up new avenues for therapeutic intervention in a wide range of diseases. nih.govescholarship.orgfrontiersin.org
Structure-Activity Relationship (SAR) Studies of 4-Bromo-N-(2-fluorobenzyl)benzamide Analogues
While specific SAR studies on this compound are not extensively reported in the public domain, the principles derived from studies of its analogues provide significant insights into how its structural components influence biological activity.
Influence of Substituents on Biological Potency and Selectivity
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide ring and the N-benzyl group. researchgate.netnih.gov
| Substituent Modification | Observed Effect on Biological Activity | Example Target Class | Reference |
| Benzamide Ring Substitution | |||
| Methyl group at C-5 | More active than bromo substituent. | Antitubercular (QcrB Inhibitors) | acs.orgacs.org |
| Furan (B31954)/Thiophene (B33073) at C-5 | Excellent antitubercular activity and good selectivity index. | Antitubercular (QcrB Inhibitors) | acs.orgacs.org |
| Fluorine at C-4 (of 2-aminobenzamide) | Increases selectivity for HDAC3 over HDAC1/2. | HDAC Inhibitors | nih.gov |
| Methoxy groups | Can enhance antioxidant capacity. | Antioxidants | acs.org |
| N-Benzyl Group Substitution | |||
| Fluorine at ortho position | Significantly improved activity compared to other positions. | NEK4 Kinase Inhibitors | mdpi.com |
| Halogen atoms (Cl, Br) on pyridyl ring | Decreased potency. | nAChR Modulators | nih.gov |
| General Modifications | |||
| Size and nature of aromatic substituents | Bicyclic substituents are well-tolerated, while tricyclic ones decrease activity. | DNMT Inhibitors | nih.gov |
These findings underscore the importance of fine-tuning the substitution pattern to achieve desired potency and selectivity for a specific biological target. For instance, in a series of antitubercular agents, replacing a morpholine (B109124) group with smaller functional groups like methyl or thiophene at the C-5 position of the benzamide core led to potent analogues with improved metabolic stability. acs.orgacs.org Similarly, the placement of a fluorine atom on the benzyl (B1604629) group of quinazolinamine-based kinase inhibitors was found to be critical, with the ortho position providing a significant boost in activity. mdpi.com
Role of Halogenation in Modulating Molecular Recognition
The presence of bromine and fluorine atoms in this compound is a key structural feature that profoundly influences its physicochemical properties and potential interactions with biological targets.
Halogens, particularly bromine and iodine, can engage in a specific type of noncovalent interaction known as a halogen bond . This occurs when a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom on a protein. researchgate.netnih.gov The strength and directionality of halogen bonds make them a valuable tool in rational drug design for enhancing binding affinity and specificity. researchgate.net
The role of halogenation can be context-dependent:
Enhancement of Activity: In some cases, halogenation is beneficial. For example, in a series of benzamides targeting β-tubulin, the potency positively correlated with the size of the halide substituent at the 4-position, consistent with a covalent interaction mechanism. acs.org
Decrease in Activity: Conversely, in other contexts, halogenation can be detrimental to activity. The introduction of chlorine or bromine atoms to certain benzamide-based nAChR modulators resulted in a significant decrease in their inhibitory potency. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. ecampusontario.ca Introducing fluorine atoms, as seen in the 2-fluorobenzyl moiety, is a common strategy in medicinal chemistry to block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a compound. ecampusontario.ca
Conformational Control: The steric bulk and electronic properties of halogens can influence the preferred conformation of the molecule, which can be critical for fitting into a specific binding pocket.
The interplay between the electron-withdrawing nature of the fluorine on the benzyl ring and the bromine on the benzamide ring, along with their potential to form halogen bonds and other non-covalent interactions, dictates the molecular recognition profile of this compound.
| Halogen-Related Feature | Impact on Molecular Interaction | Relevance to Drug Design | Reference |
| Halogen Bonding | A directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | Can enhance binding affinity and specificity to a biological target. | researchgate.netnih.gov |
| σ-Hole | A region of positive electrostatic potential on the outer surface of a halogen atom. | The size and magnitude of the σ-hole increase from chlorine to iodine, influencing halogen bond strength. | researchgate.net |
| Fluorine Substitution | The C-F bond is very strong and resistant to metabolic cleavage. | Increases metabolic stability and can serve as a bioisostere for hydrogen. | ecampusontario.ca |
| Inductive/Resonance Effects | Halogen substituents influence the electron distribution within the molecule. | Affects the ability to form hydrogen bonds and other electrostatic interactions. | researchgate.net |
Impact of Benzyl Moiety Modifications on Activity Profiles
Modifications to the benzyl moiety of N-benzylbenzamide scaffolds have been shown to significantly influence their biological activity profiles. Structure-activity relationship (SAR) studies on various N-benzylbenzamide derivatives have demonstrated that even minor alterations to this part of the molecule can lead to substantial changes in potency and selectivity for different biological targets.
For instance, in the context of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulation, the substitution pattern on the benzyl ring is a critical determinant of activity. acs.orgresearchgate.net An ortho-trifluoromethylbenzyl substitution, for example, has been noted as important for enhancing inhibitory activity on sEH and improving metabolic stability. acs.org The position of an acidic headgroup on the benzyl moiety also affects activity, with the para position showing a better fit within the lipophilic tunnel of the sEH binding pocket. acs.org In the development of tris-benzamides as estrogen receptor coregulator binding modulators, replacing an isobutyl group with a similarly shaped but slightly larger benzyl group resulted in comparable binding affinity. acs.org
A series of novel N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities. nih.gov In the pursuit of androgen receptor—coactivator interaction inhibitors, bis-benzamide derivatives with benzyl groups at the side chains were found to be inactive, highlighting the specific structural requirements for activity at this target. mdpi.com Furthermore, N-benzylbenzamides have been explored as inhibitors of SARS-CoV papain-like protease (PLpro), where the chalcone-amide (N-benzylbenzamide) backbone is a common feature among hit compounds. bohrium.comresearchgate.net
Table 1: Impact of Benzyl Moiety Modifications on the Activity of Benzamide Derivatives
| Target/Activity | Benzyl Moiety Modification | Impact on Activity | Reference |
| Soluble Epoxide Hydrolase (sEH) Inhibition | Ortho-trifluoromethyl substitution | Enhanced inhibitory activity and metabolic stability | acs.org |
| PPARγ Modulation | para-position of acidic headgroup | Better fit in binding pocket | acs.org |
| Estrogen Receptor Binding | Replacement of isobutyl with benzyl | Comparable binding affinity | acs.org |
| Androgen Receptor Interaction | Presence of benzyl groups on side chains | Inactive | mdpi.com |
| Tubulin Polymerization Inhibition | Varied substitutions | Potent antitumor activity | nih.gov |
| SARS-CoV PLpro Inhibition | Chalcone-amide (N-benzylbenzamide) backbone | Common feature in active compounds | bohrium.comresearchgate.net |
Investigation of Potential Biological Targets and Pathways
Research into "this compound" and related compounds has identified several potential biological targets and pathways through which they may exert their pharmacological effects. These include kinase inhibition, carbonic anhydrase inhibition, interactions with sigma-1 protein ligands, and antifolate mechanisms.
The N-benzylbenzamide scaffold has emerged as a promising framework for the development of kinase inhibitors. researchgate.netnih.gov Aurora kinases, a family of serine/threonine kinases crucial for cell proliferation, have been a particular focus. researchgate.netnih.gov A novel allosteric Aurora A kinase (AurkA) inhibitor with an N-benzylbenzamide backbone has been reported to suppress both the catalytic and non-catalytic functions of AurkA. nih.gov Docking studies of N-benzyl-benzamide based inhibitors have shown that specific substitutions facilitate hydrogen bonding with key residues in the kinase domain. tandfonline.com
Furthermore, an adamantyl benzylbenzamide derivative, AP736, has been shown to inhibit melanogenesis by affecting the glycogen (B147801) synthase kinase 3β (GSK3β) pathway. nih.gov Through structure-based drug design, a lead compound was identified that potently inhibited the proliferation of high-MYC expressing small-cell lung cancer cell lines. acs.org These findings underscore the potential of N-benzylbenzamide derivatives as a source of new anticancer agents targeting various kinases.
Table 2: N-Benzylbenzamide Derivatives as Kinase Inhibitors
| Kinase Target | Compound Type | Key Findings | Reference |
| Aurora Kinase A (AurkA) | N-benzylbenzamide backbone | Allosteric inhibition, suppression of catalytic and non-catalytic functions. | researchgate.netnih.gov |
| Aurora Kinase A (AurkA) | N-benzyl-benzamide based inhibitors | Hydrogen bonding with Lys166 and Ser185 residues. | tandfonline.com |
| Glycogen Synthase Kinase 3β (GSK3β) | Adamantyl benzylbenzamide derivative (AP736) | Induced GSK3β phosphorylation (inactivation). | nih.gov |
| Aurora A Kinase | Pyrrolidinyl-methanone derivative | Potent inhibition of proliferation in high-MYC expressing cancer cells. | acs.org |
Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic potential. tandfonline.com N-benzylbenzamides and related structures have been investigated as inhibitors of these enzymes. drugbank.com For example, 3D-QSAR modeling has been performed on diarylpyrazole-benzenesulfonamide derivatives that act as inhibitors of human carbonic anhydrase II (hCA II). tandfonline.com
Studies on 3,5-dihydroxybenzoic acid derivatives, including N-(benzyl)benzamide, have shown them to be good inhibitors of the slow cytosolic isozyme hCA I. tandfonline.com These findings suggest that the benzamide scaffold can be a valuable starting point for designing potent and selective carbonic anhydrase inhibitors.
While direct studies on "this compound" as a sigma-1 protein ligand are limited, the broader class of benzamide derivatives has shown affinity for sigma receptors. Sigma receptors are transmembrane proteins, and the σ2 receptor, in particular, is overexpressed in tumors, making it a biomarker for cancer cells.
Antifolates are a class of drugs that interfere with the folate metabolic pathway, which is essential for DNA synthesis and cell division. nih.gov Some benzamide derivatives have been explored for their potential to act as antifolates by inhibiting dihydrofolate reductase (DHFR), a key enzyme in this pathway. nih.gov
A study of benzamide trimethoprim (B1683648) derivatives demonstrated their activity against human DHFR, with all tested compounds showing greater activity than the parent compound, trimethoprim. nih.gov Molecular modeling suggested that these derivatives interact with key residues in the enzyme's active site. nih.gov Additionally, 2,4-diamino-5-(substituted benzyl)pyrimidines have been investigated as selective inhibitors of DHFR from various pathogens. acs.org While not directly focused on "this compound," this research indicates that the benzamide scaffold can be incorporated into molecules with antifolate activity. nih.govdrugbank.com
Computational Biology Approaches
Computational biology has become an indispensable tool in the study of benzamide derivatives, providing insights into their structure-activity relationships and mechanisms of action. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, pharmacophore modeling, and molecular docking are frequently employed.
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to analyze series of N-benzylbenzamide derivatives to understand the structural requirements for their biological activities. tandfonline.comresearchgate.net For instance, these methods have been applied to diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors and to adamantyl N-benzylbenzamides as melanogenesis inhibitors. tandfonline.comresearchgate.net
Molecular docking simulations are used to predict the binding modes of benzamide derivatives within the active sites of their target proteins. scielo.brdergipark.org.tr This has been applied to study the interaction of oxoacetamido-benzamide derivatives with cholesteryl ester transfer protein and to investigate the binding of 4-hydroxy-benzamide derivatives with bacterial and viral protein receptors. scielo.brdergipark.org.tr Furthermore, Density Functional Theory (DFT) calculations are used to explore the electronic properties and reactivity of these molecules. researchgate.net These computational approaches are crucial for the rational design and optimization of new benzamide-based therapeutic agents.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with its target protein.
While comprehensive docking studies specifically detailing this compound are not extensively published, the principles of molecular docking can be applied to understand its potential interactions. For instance, studies on related benzamide derivatives often explore their binding to various protein targets, such as enzymes or receptors. Computational modeling can be used to predict how the 4-bromo-2-fluorophenyl moiety of a compound interacts with hydrophobic pockets within a protein's active site. The docking process for a compound like this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target, such as a kinase or a G-protein coupled receptor (GPCR). The resulting docking scores would provide an estimation of the binding affinity.
In studies of similar structures, like fluorinated benzamides, docking simulations have been crucial in demonstrating how these molecules fit into the active sites of targets like the Cholesteryl Ester Transfer Protein (CETP), with hydrophobic interactions playing a dominant role. researchgate.net For a molecule like this compound, the bromine and fluorine atoms would significantly influence its electronic and steric properties, which in turn dictates its binding orientation and affinity within a receptor.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another pivotal tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This approach is particularly useful when the 3D structure of the target is unknown.
A pharmacophore model for a series of active compounds, which could include this compound, would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. acs.org For example, a pharmacophore model developed for benzamide analogues as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. acs.org
The structure of this compound contains key features that would be considered in pharmacophore modeling:
Aromatic rings: Both the brominated benzene (B151609) ring and the fluorinated benzyl ring.
Hydrogen bond acceptor: The carbonyl oxygen of the amide group.
Hydrogen bond donor: The amide nitrogen.
Hydrophobic regions: The phenyl rings.
These features can be mapped and used to search for other compounds with a similar 3D arrangement of functionalities, potentially leading to the discovery of new molecules with similar biological activities. acs.org Studies on fluorinated benzamides have successfully used pharmacophore mapping to explain their binding affinity to targets like CETP. researchgate.net
Virtual Screening Methodologies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
While no specific virtual screening campaigns have been published that led to the identification of this compound, this compound could be part of a larger library of benzamide derivatives used in such screenings. In a typical virtual screening workflow, a library of compounds would be docked into the active site of a target protein, and the top-scoring compounds would be selected for further experimental testing. mdpi.com
For example, a virtual screening to discover new Poly (ADP-ribose) polymerase (PARP) inhibitors might involve docking thousands of natural or synthetic compounds into the PARP1 binding site. mdpi.com The efficacy of such a screening is often validated by how well it can distinguish known inhibitors from inactive molecules. mdpi.com If this compound were included in such a library, its potential as a PARP inhibitor could be computationally assessed. The predicted binding affinity and interactions would determine if it is selected as a "hit" for further investigation.
Analytical Methodologies for the Detection and Quantification of 4 Bromo N 2 Fluorobenzyl Benzamide
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 4-Bromo-N-(2-fluorobenzyl)benzamide from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of non-volatile, thermally stable compounds like this compound. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the standard approach. ethernet.edu.et The compound is separated from potential impurities based on its hydrophobicity. Detection is typically achieved using a UV detector, as the benzamide (B126) structure contains chromophores (benzene rings and a carbonyl group) that absorb UV light. sci-hub.se Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A validated HPLC method is crucial for ensuring that the quality of the compound meets predefined specifications. pharmaguideline.com For purity assessment of a drug substance, the analytical range typically covers 80% to 120% of the test concentration. columbiapharma.com
Table 1: Example HPLC Parameters for Purity Assessment
| Parameter | Suggested Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Acetonitrile/Water (1:1) |
This table presents a hypothetical but typical set of starting conditions for developing an HPLC method for this compound based on standard practices for similar small molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and structural information, making it ideal for trace analysis. jfda-online.com While amides can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, this compound is amenable to this technique, likely after careful method development. uzh.ch
In GC-MS, the sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for highly specific identification. The significant ions observed in the mass spectra of similar compounds typically arise from the iminium cation and other fragments from the benzylamine (B48309) portion of the molecule. ojp.gov For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.
Table 2: Predicted GC-MS Parameters and Key Mass Fragments
| Parameter | Suggested Condition |
| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 290 °C |
| Predicted Fragments (m/z) | Fragments corresponding to the 2-fluorobenzyl cation (C₇H₆F⁺), the 4-bromobenzoyl cation (C₇H₄BrO⁺), and other characteristic cleavages. |
This table outlines plausible GC-MS conditions. The fragmentation pattern is predictive, based on the chemical structure of this compound.
Spectrophotometric Methods
UV-Visible spectrophotometry is a simple, cost-effective method that can be used for the quantification of this compound in solution, provided no other components in the matrix absorb at the same wavelength. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The molecule possesses two benzene (B151609) rings and a carbonyl group, which act as chromophores and are expected to produce characteristic absorption peaks in the UV region. sci-hub.se A study on benzamide charge transfer complexes confirmed their UV-visible spectral properties. ajrconline.org For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Table 3: Expected Spectrophotometric Properties
| Parameter | Description |
| Typical Solvents | Ethanol, Methanol, Acetonitrile |
| Expected λmax | In the range of 220-280 nm, characteristic of benzamide and substituted benzene chromophores. sci-hub.seresearchgate.net |
| Quantification | Based on the Beer-Lambert Law (A = εbc) after establishing a calibration curve. |
Derivatization Techniques for Enhanced Detection
Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. libretexts.org This is often done to increase volatility for GC analysis, improve chromatographic separation, or enhance detector response for techniques like HPLC-UV, HPLC-Fluorescence, or GC-ECD. jfda-online.com
For this compound itself, derivatization is generally not required for standard HPLC-UV or GC-MS analysis. However, it can be a valuable strategy when analyzing for potential precursors or degradation products that may be present in a sample at very low levels. For instance, the precursor 2-fluorobenzylamine (B1294385) could be derivatized to improve its detectability. oup.comoup.com Similarly, the potential hydrolysis product, 4-bromobenzoic acid, could be esterified to make it more volatile for GC analysis. libretexts.org
Table 4: Potential Derivatization Strategies for Related Analytes
| Analyte | Derivatization Goal | Reagent Example | Technique |
| 2-Fluorobenzylamine (precursor) | Enhance UV/Fluorescence detection | Dansyl Chloride | HPLC-Fluorescence |
| 4-Bromobenzoic acid (degradant) | Increase volatility | BF₃/Methanol or Silylation reagents (e.g., BSTFA) | GC-MS |
| Primary/Secondary Amines | Enhance UV detection | 4-Methoxybenzoyl chloride | HPLC-UV |
This table provides examples of derivatization techniques that could be applied to potential impurities or related substances in a sample of this compound.
Quality Control and Validation Parameters for Analytical Procedures
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. researchgate.net The International Council for Harmonisation (ICH) provides comprehensive guidelines, particularly in document Q2(R2), for validating analytical methods. europa.eueuropa.eu These parameters ensure that the method is reliable, reproducible, and accurate for the analysis of pharmaceutical compounds. hmrlabs.comresearchgate.net
Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. ich.orgyoutube.com Robustness studies are also performed to assess the method's reliability with respect to small, deliberate variations in method parameters. youtube.com
Table 5: ICH Q2(R2) Validation Parameters for an HPLC Purity and Assay Method
| Parameter | Description | Typical Acceptance Criteria (for a pharmaceutical method) |
| Specificity | Ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradants). ich.org | Peak purity analysis (e.g., via photodiode array detector) should pass. No co-elution of impurities with the main peak. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range. ich.org | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity. columbiapharma.com | Assay: 80-120% of test concentration.Purity: Reporting Limit to 120% of impurity specification. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. ich.org | Typically 98.0% to 102.0% recovery for the assay of the bulk drug. |
| Precision | Closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels. ich.org | Repeatability (RSD) ≤ 1.0%.Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. youtube.com | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH, mobile phase composition, or flow rate are varied slightly. |
Future Directions and Emerging Research Avenues for 4 Bromo N 2 Fluorobenzyl Benzamide Research
Development of Novel Synthetic Methodologies
The synthesis of benzamides is a cornerstone of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods is relentless. researchgate.net While traditional methods for creating the amide bond in 4-Bromo-N-(2-fluorobenzyl)benzamide, such as the reaction of 4-bromobenzoyl chloride with 2-fluorobenzylamine (B1294385), are well-established, future research is likely to focus on novel catalytic and atom-economical approaches.
Modern amide bond formation is moving beyond classical coupling reagents to minimize waste and improve efficiency. researchgate.netrsc.org New strategies that could be applied to the synthesis of this compound include:
Palladium-Catalyzed Carbonylative Coupling: Recent advancements have enabled the synthesis of benzamides directly from aryl bromides through palladium-catalyzed processes. rsc.orgepa.gov This could allow for a one-pot synthesis of the target compound from 1,4-dibromobenzene (B42075) and 2-fluorobenzylamine, bypassing the need to first prepare the carboxylic acid or acyl chloride.
Denitrogenative Cross-Coupling: An innovative palladium-catalyzed reaction of nih.govacs.orgnih.gov-benzotriazin-4(3H)-ones can be used to form ortho-alkylated benzamides. acs.orgnih.gov Adapting such methodologies could provide novel routes to substituted analogs of this compound.
Direct Amidation of Esters: Base-promoted direct amidation of esters is an increasingly attractive method due to its atom economy. rsc.org Developing conditions for the direct reaction of methyl 4-bromobenzoate (B14158574) with 2-fluorobenzylamine would represent a greener synthetic alternative.
These modern methods offer pathways to synthesize not only the parent compound but also a diverse library of analogs with high efficiency, which is crucial for comprehensive structure-activity relationship (SAR) studies.
Advanced Computational Approaches for Structure-Function Prediction
Computational modeling has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular interactions and biological activity before undertaking laborious synthesis. For this compound, advanced computational techniques can illuminate its potential structure-function relationships.
Molecular Docking: This technique can predict the binding orientation and affinity of this compound with various biological targets. tandfonline.comnih.gov By modeling its interaction with the active sites of enzymes like kinases or cholinesterases, researchers can prioritize which biological pathways to investigate experimentally. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of related benzamides and evaluating their biological activity, QSAR models can be built. A 4D-QSAR approach, for instance, could correlate the three-dimensional structure of these molecules with their activity, helping to design more potent derivatives. nih.gov
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic properties of the molecule. This can help in understanding the role of the bromine and fluorine atoms in molecular recognition and reactivity, guiding the design of analogs with improved properties. researchgate.net
The following table outlines potential computational studies for this compound.
| Computational Method | Objective | Potential Insights |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities to known biological targets (e.g., kinases, GPCRs). | Identification of high-probability biological targets; understanding key binding interactions. |
| QSAR | Correlate structural features of analogs with biological activity. | Guidelines for designing new derivatives with enhanced potency or selectivity. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound when bound to a target protein. | Assessment of binding stability and conformational changes over time. |
| DFT Calculations | Analyze electronic structure, orbital energies, and electrostatic potential. | Understanding the influence of halogen substituents on reactivity and intermolecular interactions. |
Exploration of New Biological Targets and Therapeutic Areas
The benzamide (B126) scaffold is present in drugs targeting a wide range of conditions, including cancer, inflammation, and neurological disorders. researchgate.netontosight.ai The specific combination of a 4-bromo substitution on the benzoyl ring and a 2-fluoro substitution on the benzyl (B1604629) moiety in this compound suggests several promising avenues for therapeutic exploration.
Kinase Inhibition: Many kinase inhibitors feature a benzamide core. nih.gov This compound could be screened against various kinase families (e.g., tyrosine kinases, Rho-associated kinases) implicated in cancer and inflammatory diseases. nih.gov
Neurodegenerative Diseases: N-benzyl benzamide derivatives have shown promise as inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease. mdpi.comnih.govnih.gov Furthermore, related structures have been investigated as dopamine (B1211576) D2 receptor antagonists and for their potential to interact with sigma-1 receptors, suggesting applications in treating psychosis and other neurological conditions. tandfonline.comacs.orgbohrium.com
Antimicrobial and Antiviral Agents: Halogenated benzamides have demonstrated antimicrobial properties. researchgate.netbohrium.com Future research could evaluate this compound against a panel of pathogenic bacteria, including multidrug-resistant strains. Additionally, some benzamides have shown antiviral activity, presenting another potential therapeutic area. acs.org
Hepatocellular Carcinoma: Benzamide derivatives have been investigated as inhibitors of the sodium taurocholate cotransport polypeptide (NTCP), a target for treating hepatitis and hepatocellular carcinoma. nih.gov
Design and Synthesis of Multi-Target Ligands
The "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. acs.org This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The N-benzylbenzamide scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). acs.org
Future research could focus on modifying the this compound structure to create dual-action agents. For example:
Dual Cholinesterase and MAO-B Inhibition: By merging the pharmacophores of known cholinesterase and monoamine oxidase B (MAO-B) inhibitors, novel derivatives of this compound could be designed to simultaneously address different pathological pathways in Alzheimer's or Parkinson's disease. nih.govresearchgate.net
Dual sEH/PPARγ Modulation: N-benzylbenzamides have been identified as a scaffold for creating dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), offering a potential treatment for metabolic syndrome by concurrently addressing hypertension and diabetic conditions. acs.org
The development of such MTDLs based on the this compound template could lead to more effective therapies for complex diseases.
Application in Chemical Biology as Research Probes
Beyond therapeutic potential, small molecules like this compound can be invaluable tools for basic research in chemical biology. The presence of a fluorine atom makes it particularly suitable for use as a ¹⁹F NMR probe.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has favorable NMR properties, and its absence in most biological systems means that a ¹⁹F-labeled molecule provides a clean spectroscopic window to study molecular interactions. nih.govnih.gov this compound could be used to probe the binding environment of proteins or other biomolecules. acs.org Changes in the ¹⁹F chemical shift upon binding can provide information on protein conformational changes and ligand-target engagement without the need for fluorescent tags. nih.govbeilstein-journals.org
Development of Bioorthogonal Probes: The structure could be modified to incorporate bioorthogonal handles, allowing it to be used in prodrug activation strategies. For example, related N-benzylbenzamide-containing compounds have been developed as prodrugs that can be activated by palladium-mediated bioorthogonal chemistry, enabling targeted drug release in tumor tissues. acs.org
Fluorescent Labeling: While the intrinsic fluorescence of the molecule may be limited, it can serve as a scaffold for the attachment of fluorophores. By conjugating a fluorescent dye, researchers can create probes for biological imaging, allowing for the visualization of target localization and dynamics within living cells.
The use of this compound and its derivatives as chemical probes can help elucidate complex biological pathways and validate new drug targets. pharma-industry-review.com
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for synthesizing 4-Bromo-N-(2-fluorobenzyl)benzamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing brominated benzoic acid derivatives with 2-fluorobenzylamine in toluene for 6–8 hours under inert conditions yields the product . Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>95%) is confirmed using HPLC with a C18 column (acetonitrile/water mobile phase) and validated via melting point analysis and -NMR spectroscopy .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) . Complementary techniques include -NMR for carbon environments, FT-IR for amide C=O stretching (~1650 cm), and mass spectrometry (ESI-MS) for molecular ion verification .
Q. Which computational methods are suitable for predicting electronic properties like HOMO-LUMO gaps?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set accurately calculates frontier molecular orbitals, molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. Software like Gaussian 09 or ORCA generates optimized geometries, while Multiwfn visualizes charge distribution . Validate results against experimental UV-Vis spectra (e.g., λ in DMSO) .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer : SXRD reveals N–H···O and O–H···O hydrogen bonds (2.8–3.0 Å) between amide/fluorobenzyl groups, forming R(17) and R(9) motifs. Weak C–H···π interactions (3.4 Å) further stabilize the lattice. Mercury software can model these interactions from CIF files .
Q. How should researchers handle halogenated benzamides to minimize risks?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Brominated compounds may release HBr under heat; neutralize with aqueous NaHCO. Store at 2–8°C in amber vials. Toxicity data for analogs (e.g., 4-bromo-N-phenylbenzamide) suggest avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield (>80%)?
- Methodological Answer : Use Design of Experiments (DoE) to vary solvents (toluene vs. DMF), temperature (80–120°C), and catalyst (e.g., DMAP). Kinetic studies (HPLC monitoring) identify rate-limiting steps. For example, toluene at 110°C with 2.2 equiv. of 2-fluorobenzylamine increases yield by 15% .
Q. How to resolve discrepancies between DFT-predicted and experimental spectroscopic data?
- Methodological Answer : Re-optimize geometry with solvent effects (PCM model for DMSO) and higher basis sets (def2-TZVP). Compare experimental IR (amide I band shifts) and UV-Vis (TD-DFT vs. observed transitions). For outliers, consider tautomerism or crystal field effects .
Q. What challenges arise in refining disordered crystal structures of this compound?
- Methodological Answer : SHELXL’s PART and SIMU instructions model disorder in bromine/fluorine positions. Use SQUEEZE (Platon) to account for solvent voids. R > 5% indicates twinning; reprocess data with CELL_NOW .
Q. How to evaluate structure-activity relationships (SAR) for anticancer properties?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II (PDB: 1ZXM). Compare binding energies of bromo/fluoro analogs. Validate with in vitro assays (MTT on MCF-7 cells; IC determination) .
Q. What strategies enhance the accuracy of NBO analysis for charge transfer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
